molecular formula C24H22F3NO5S B12211269 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide

Cat. No.: B12211269
M. Wt: 493.5 g/mol
InChI Key: LXDOZLQSRVBHLU-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a dioxidotetrahydrothiophenyl group, a methoxy group, and a trifluoromethylphenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the dioxidotetrahydrothiophenyl group: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.

    Attachment of the trifluoromethylphenyl group: This can be accomplished through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and a Lewis acid catalyst.

    Coupling of the furan-2-yl group: This step involves the formation of a furan ring through cyclization reactions, followed by its attachment to the benzamide backbone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Alkoxides, amines

Major Products

    Sulfone derivatives: Formed through oxidation of the dioxidotetrahydrothiophenyl group

    Amines: Formed through reduction of nitro groups

    Substituted derivatives: Formed through nucleophilic substitution of the methoxy group

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and affecting cellular signaling pathways. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H22F3NO5S

Molecular Weight

493.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-methoxy-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]benzamide

InChI

InChI=1S/C24H22F3NO5S/c1-32-20-7-3-5-17(13-20)23(29)28(19-10-11-34(30,31)15-19)14-21-8-9-22(33-21)16-4-2-6-18(12-16)24(25,26)27/h2-9,12-13,19H,10-11,14-15H2,1H3

InChI Key

LXDOZLQSRVBHLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4CCS(=O)(=O)C4

Origin of Product

United States

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